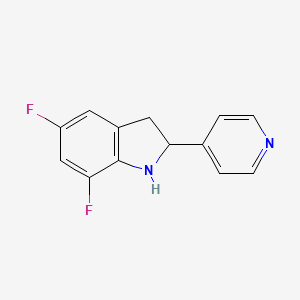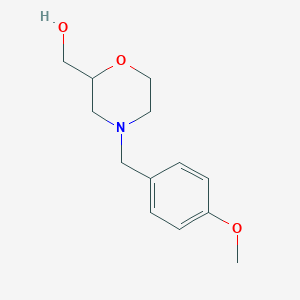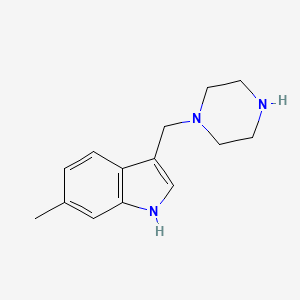
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a piperidinyl vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine can be achieved through various methods. One common approach involves the condensation of purine derivatives with piperidinyl vinyl compounds under microwave irradiation. This method provides high yields and is efficient in terms of reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis. This method is favored due to its efficiency and the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized purine derivatives, reduced purine compounds, and substituted purine analogs .
Wissenschaftliche Forschungsanwendungen
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for RNA visualization.
Medicine: Explored for its anticancer and antimalarial activities.
Industry: Utilized in the development of fluorescent sensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine involves its interaction with specific molecular targets. It has been shown to bind to nucleic acids, thereby affecting their function. This binding can disrupt the normal processes of cell division and replication, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes: These compounds share a similar vinyl group but differ in the heterocyclic core.
Pyrrolopyrimidine compounds: These compounds are also heterocyclic and have been studied for their kinase inhibitory activities.
Uniqueness
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H15N5 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
6-[(E)-2-piperidin-1-ylethenyl]-7H-purine |
InChI |
InChI=1S/C12H15N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h4,7-9H,1-3,5-6H2,(H,13,14,15,16)/b7-4+ |
InChI-Schlüssel |
VBNOURJTBBFPAN-QPJJXVBHSA-N |
Isomerische SMILES |
C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N=CN3 |
Kanonische SMILES |
C1CCN(CC1)C=CC2=C3C(=NC=N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)

![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)


